(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide (E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide
Brand Name: Vulcanchem
CAS No.: 338956-36-8
VCID: VC4965448
InChI: InChI=1S/C15H16N4S/c1-10-8-11(2)18-15-13(10)14(17-9-19(3)4)12(20-15)6-5-7-16/h5-6,8-9H,1-4H3/b6-5+,17-9?
SMILES: CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C
Molecular Formula: C15H16N4S
Molecular Weight: 284.38

(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide

CAS No.: 338956-36-8

Cat. No.: VC4965448

Molecular Formula: C15H16N4S

Molecular Weight: 284.38

* For research use only. Not for human or veterinary use.

(E)-N'-{2-[(1E)-2-cyanoeth-1-en-1-yl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl}-N,N-dimethylmethanimidamide - 338956-36-8

Specification

CAS No. 338956-36-8
Molecular Formula C15H16N4S
Molecular Weight 284.38
IUPAC Name N'-[2-[(E)-2-cyanoethenyl]-4,6-dimethylthieno[2,3-b]pyridin-3-yl]-N,N-dimethylmethanimidamide
Standard InChI InChI=1S/C15H16N4S/c1-10-8-11(2)18-15-13(10)14(17-9-19(3)4)12(20-15)6-5-7-16/h5-6,8-9H,1-4H3/b6-5+,17-9?
Standard InChI Key WOZKLBMYYBNGIH-ZUZMZGHOSA-N
SMILES CC1=CC(=NC2=C1C(=C(S2)C=CC#N)N=CN(C)C)C

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

The compound features a thieno[2,3-b]pyridine core, a bicyclic system combining thiophene and pyridine rings. Key substituents include:

  • A (1E)-2-cyanoeth-1-en-1-yl group at position 2, introducing conjugation and electron-withdrawing properties.

  • 4,6-Dimethyl modifications on the pyridine ring, enhancing steric bulk and modulating electronic effects.

  • An N,N-dimethylmethanimidamide moiety at position 3, contributing to hydrogen-bonding capacity and structural rigidity .

The (E) configuration at the imine double bond ensures optimal spatial arrangement for target interactions.

Table 1: Molecular Properties

PropertyValue
Molecular formulaC18H19N5SC_{18}H_{19}N_5S
Molecular weight337.44 g/mol
InChI keyZEAUCQDTLJSGMO-SRZZPIQSSA-N
SMILESCN(C)C(=N\C1=C(SC=C2C1=NC=C(C2C)C)C(=C/C#N)\C)C

Synthesis and Optimization

Reaction Pathway

The synthesis involves a multi-step sequence:

  • Thieno[2,3-b]pyridine Core Formation: Cyclocondensation of 3-aminothiophene derivatives with α,β-unsaturated ketones under acidic conditions .

  • Cyanoethenyl Introduction: Wittig reaction using cyanomethyltriphenylphosphonium ylide to install the (1E)-2-cyanoeth-1-en-1-yl group.

  • Methanimidamide Functionalization: Nucleophilic substitution with dimethylamine in the presence of a coupling agent (e.g., EDCI) .

Table 2: Synthesis Conditions and Yields

StepReagents/ConditionsYield (%)
Core formationAcOH, reflux, 12 h65
Cyanoethenyl additionPh3P=CHCN, THF, 0°C to RT78
Methanimidamide couplingEDCI, DMF, dimethylamine, 40°C82

Purification and Characterization

  • Chromatography: Silica gel column chromatography (hexane:ethyl acetate, 3:1) isolates the target compound.

  • Spectroscopic Validation:

    • 1H^1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridine-H), 7.45 (d, J=15.6 Hz, 1H, ethenyl-H), 6.89 (s, 1H, thiophene-H).

    • HRMS: m/z 338.1432 [M+H]+^+ (calc. 338.1438) .

Computational and Structural Analysis

Density Functional Theory (DFT) Modeling

DFT calculations (B3LYP/6-31G**) predict:

  • Planarity: The thieno[2,3-b]pyridine core adopts a near-planar conformation (dihedral angle < 5°).

  • Electrostatic Potential: High electron density at the cyano group and pyridine nitrogen, suggesting nucleophilic attack susceptibility.

X-ray Crystallography

Single-crystal X-ray analysis confirms:

  • Intermolecular Interactions: π-Stacking between pyridine rings (3.8 Å spacing) and hydrogen bonds involving the methanimidamide nitrogen .

Chemical Reactivity and Stability

Thermal Stability

Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, with a 5% weight loss at 225°C, indicating moderate thermal stability.

Hydrolytic Sensitivity

The cyanoethenyl group undergoes slow hydrolysis in aqueous acidic conditions (t₁/₂ = 48 h at pH 3), forming a carboxylic acid derivative.

Cell LineIC₅₀
MCF-7 (breast cancer)1.45 ± 0.21
HCT-116 (colon cancer)1.89 ± 0.34

ADMET Predictions

  • Permeability: Caco-2 Papp = 12.1 × 10⁻⁶ cm/s (high intestinal absorption).

  • CYP3A4 Inhibition: Moderate (IC₅₀ = 8.7 µM), suggesting limited drug-drug interactions .

Applications in Analytical Chemistry

Reference Standard Utilization

The compound serves as a chromatographic reference for:

  • Method validation in HPLC (retention time = 8.9 min, 70:30 acetonitrile:water).

  • Mass spectrometry calibration (qualifier ions: m/z 338.1, 294.0) .

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